![molecular formula C12H10ClNO2 B2589405 2-(Benzyloxy)-5-chloropyridin-3-OL CAS No. 1881321-41-0](/img/structure/B2589405.png)
2-(Benzyloxy)-5-chloropyridin-3-OL
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Overview
Description
“2-(Benzyloxy)-5-chloropyridin-3-OL” is a compound that contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a benzyloxy group and a chlorine atom attached to the pyridine ring, and a hydroxyl group (-OH) attached to the 3rd position of the ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a benzyl chloride derivative in the presence of a base. This is a common method for introducing benzyloxy groups into molecules .Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)-5-chloropyridin-3-OL” would be characterized by the presence of a pyridine ring with substituents at the 2nd, 3rd, and 5th positions. The presence of the nitrogen atom in the ring, the chlorine atom, the benzyloxy group, and the hydroxyl group would all contribute to the overall properties of the molecule .Chemical Reactions Analysis
The reactivity of “2-(Benzyloxy)-5-chloropyridin-3-OL” would be influenced by the functional groups present in the molecule. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzyloxy)-5-chloropyridin-3-OL” would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group and the aromatic pyridine ring could impact its solubility in various solvents .Scientific Research Applications
Synthesis of Benzyl Ethers and Esters
2-(Benzyloxy)-5-chloropyridin-3-OL can be used in the synthesis of benzyl ethers and esters . It is emerging as a mild, convenient, and in some cases uniquely effective new reagent for this purpose . The N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
Production of 2-Benzyloxy-5-chlorophenylboronic Acid
This compound can be used in the production of 2-Benzyloxy-5-chlorophenylboronic Acid . This acid is used in various chemical reactions and has applications in the field of organic chemistry .
Synthesis of Sequential Polypeptides
2-(Benzyloxy)-5-chloropyridin-3-OL is used in the synthesis of sequential polypeptides . These polypeptides have a wide range of applications in biological research and medicine .
Production of Multidentate Chelating Ligands
This compound is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are used in coordination chemistry and have applications in catalysis, materials science, and medicine .
Pharmaceutical Research
2-(Benzyloxy)-5-chloropyridin-3-OL is used in pharmaceutical research . It acts as a pharmaceutical intermediate in the synthesis of various drugs .
Antimicrobial Activity
Some novel chalcones derivatives having 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl) Ethanone Moiety, which can be synthesized using 2-(Benzyloxy)-5-chloropyridin-3-OL, have shown antimicrobial activity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2-phenylmethoxypyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-10-6-11(15)12(14-7-10)16-8-9-4-2-1-3-5-9/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMSOVXQVNPLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-chloropyridin-3-OL |
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